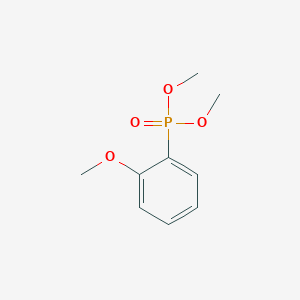

Dimethyl (2-methoxyphenyl)phosphonate

説明

特性

CAS番号 |

15286-16-5 |

|---|---|

分子式 |

C9H13O4P |

分子量 |

216.17 g/mol |

IUPAC名 |

1-dimethoxyphosphoryl-2-methoxybenzene |

InChI |

InChI=1S/C9H13O4P/c1-11-8-6-4-5-7-9(8)14(10,12-2)13-3/h4-7H,1-3H3 |

InChIキー |

WWXKFQJWHMHAIR-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC=C1P(=O)(OC)OC |

製品の起源 |

United States |

Solubility of Dimethyl (2-methoxyphenyl)phosphonate in THF and DCM

Content Type: Technical Guide / Process Development Whitepaper Audience: Process Chemists, Medicinal Chemists, and Drug Development Researchers

Executive Summary

This guide details the solubility profile of Dimethyl (2-methoxyphenyl)phosphonate (DMPP) in Tetrahydrofuran (THF) and Dichloromethane (DCM). As a Senior Application Scientist, I provide not just binary solubility data, but the mechanistic rationale driving solvent selection for this reagent, particularly in the context of Horner-Wadsworth-Emmons (HWE) olefinations.

Key Takeaway: DMPP exhibits high solubility in both THF and DCM. However, the choice between them is dictated by the operational phase: DCM is superior for ambient transfers and extractions due to high solvation energy, while THF is the mandatory solvent for reaction chemistry due to its Lewis basicity and stability at cryogenic temperatures (-78 °C).

Chemical Profile & Physicochemical Basis[1][2][3][4]

To understand the solubility behavior, we must analyze the solute-solvent interactions at the molecular level.

| Property | Data / Characteristic |

| Compound | Dimethyl (2-methoxyphenyl)phosphonate |

| Functional Groups | Phosphonate ester ( |

| Polarity | Moderate to High (Polar Aprotic) |

| H-Bonding | H-Bond Acceptor (Phosphoryl oxygen |

| Physical State | Typically a viscous oil or low-melting solid at RT |

Solubility Mechanism

-

In Dichloromethane (DCM): The polarizability of DCM interacts favorably with the aromatic system of DMPP via dispersion forces, while the dipole of DCM aligns with the strong dipole of the phosphonate (

) bond. This results in miscibility or very high solubility (>500 mg/mL) . -

In Tetrahydrofuran (THF): THF acts as a Lewis base. It coordinates effectively with the electron-deficient phosphorous center and solvates the metal cations (Li+, Na+, K+) used during the deprotonation of DMPP. Solubility is high (>200 mg/mL) , making it ideal for concentrated process streams.

Solvent-Specific Analysis & Applications

A. Dichloromethane (DCM)

Role: Transfer Solvent, Extraction Medium, Chromatography Eluent.

-

Solubility Status: Excellent.

-

Operational Insight: Because DMPP is highly soluble in DCM, this solvent is the standard choice for aqueous workups. The high density of DCM allows for efficient phase separation from the aqueous layer containing phosphate byproducts.

-

Caution: Avoid DCM for the HWE reaction step itself if using strong bases like n-Butyllithium (n-BuLi), as DCM can react with organolithiums to form carbenes (explosive hazard).

B. Tetrahydrofuran (THF)

Role: Reaction Medium (Critical).[1]

-

Solubility Status: High.

-

Operational Insight: THF is the industry standard for HWE reactions involving DMPP.

-

Cryogenic Stability: DMPP solutions in THF remain homogeneous at -78 °C , preventing precipitation during the critical deprotonation step.

-

Cation Solvation: THF solvates the counterion (Li+ or Na+) of the base, breaking up aggregates and increasing the basicity/reactivity of the phosphonate carbanion.

-

Experimental Protocols

Protocol A: Rapid Visual Solubility Determination (RVSD)

Use this protocol to validate specific batch solubility before scaling up.

Objective: Determine if DMPP solubility exceeds the target concentration (e.g., 0.5 M).

-

Preparation: Weigh 1.15 g of Dimethyl (2-methoxyphenyl)phosphonate into a 20 mL scintillation vial.

-

Solvent Addition: Add 10.0 mL of dry THF (or DCM).

-

Agitation: Vortex for 30 seconds.

-

Observation:

-

Clear Solution: Solubility > 115 mg/mL (Pass).

-

Turbid/Precipitate: Saturation point reached (Fail).

-

-

Cryo-Check (THF only): Submerge the vial in a dry ice/acetone bath (-78 °C) for 10 minutes. Check for "crashing out" (precipitation). Note: Phosphonates often oil out rather than crystallize.

Protocol B: HWE Reaction Setup (THF-Based)

This workflow demonstrates the practical application of DMPP solubility.

-

Dissolution: Dissolve 1.0 eq of Dimethyl (2-methoxyphenyl)phosphonate in anhydrous THF (0.2 M concentration) under Nitrogen.

-

Cooling: Cool the solution to 0 °C (for NaH) or -78 °C (for n-BuLi/LHMDS). The compound must remain dissolved here.

-

Deprotonation: Add base dropwise. The solution typically turns yellow/orange, indicating the formation of the phosphonate carbanion.

-

Addition: Add the aldehyde substrate (dissolved in minimal THF).

-

Warming: Allow to warm to RT. The formation of a gelatinous precipitate indicates the generation of the phosphate salt byproduct (water-soluble), confirming the reaction progress.

Visualization of Workflows

Figure 1: Solubility Validation Logic

This diagram outlines the decision matrix for qualifying the solvent system for DMPP.

Caption: Decision tree for validating DMPP solubility. Note the critical Cryo-Test for THF to ensure process stability.

Figure 2: Mechanistic Role of THF in HWE

This diagram illustrates why THF is the mandatory solvent for the reaction phase, highlighting the solvation of the metal cation.

Caption: THF acts as a Lewis base, solvating cations to stabilize the reactive carbanion intermediate.

Safety & Handling

-

Peroxide Formation (THF): Ensure THF is peroxide-free (test with KI strips) before dissolving phosphonates, as peroxides can initiate unwanted radical side reactions or pose explosion hazards upon concentration.

-

Volatility (DCM): DCM is highly volatile. When dissolving DMPP in DCM for concentration, use a rotary evaporator with a bath temperature < 35 °C to prevent "bumping" of the oil.

-

Hydrolysis: Dimethyl phosphonates can hydrolyze to phosphonic acids in the presence of moisture. Always use anhydrous THF and DCM stored over molecular sieves (3Å or 4Å) for stock solutions.

References

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions.[2][3] Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chemical Reviews.

-

Boutagy, J., & Thomas, R. (1974). Olefin synthesis with organic phosphonate carbanions.[2][4] Chemical Reviews.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for solvent effects in HWE reactions).

-

Reich, H. J. (2023). Solvent Effects in Organolithium Chemistry. University of Wisconsin-Madison Chemistry Data.

Sources

Stability of Dimethyl (2-methoxyphenyl)phosphonate under ambient conditions

An In-Depth Technical Guide to the Stability of Dimethyl (2-methoxyphenyl)phosphonate Under Ambient Conditions

Authored by: A Senior Application Scientist

Foreword: The Imperative of Stability in Modern Drug Development

In the landscape of pharmaceutical research and development, the chemical stability of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a matter of compliance but a cornerstone of safety, efficacy, and reproducibility. Dimethyl (2-methoxyphenyl)phosphonate, an organophosphorus compound of increasing interest, serves as a key building block in various synthetic pathways. Its stability profile directly influences storage logistics, formulation strategies, and the ultimate reliability of the synthetic processes it enables. This guide provides a comprehensive technical overview of the stability of dimethyl (2-methoxyphenyl)phosphonate under typical ambient conditions, offering field-proven insights and robust analytical protocols for its assessment.

Compound Profile: Dimethyl (2-methoxyphenyl)phosphonate

Dimethyl (2-methoxyphenyl)phosphonate is an aromatic phosphonate ester. The molecule features a central pentavalent phosphorus atom double-bonded to an oxygen atom and single-bonded to a 2-methoxyphenyl group and two methoxy groups. This structure confers a unique electronic and steric environment that dictates its reactivity and stability.

Key Physicochemical Properties (Predicted & Reported for Analogues):

-

Molecular Formula: C₉H₁₃O₄P

-

Molecular Weight: 216.17 g/mol

-

Appearance: Typically a colorless to pale yellow liquid.

-

Solubility: Expected to be soluble in many organic solvents and sparingly soluble in water.[1] The presence of the phosphonate group can increase hydrophilicity compared to a simple aromatic ether.[2]

Organophosphonates like this are utilized across various fields, from intermediates in organic synthesis to additives in materials science, often valued for the unique properties conferred by the carbon-phosphorus bond.[3]

Critical Stability Factors Under Ambient Conditions

The term "ambient conditions" encompasses a range of environmental variables, primarily temperature, humidity (water), and light. Each of these factors can initiate distinct degradation pathways for dimethyl (2-methoxyphenyl)phosphonate.

Hydrolytic Stability: The P-O Bond's Susceptibility

The primary degradation pathway for phosphonate esters in the presence of water is hydrolysis. This involves the cleavage of the phosphoester (P-O-CH₃) bonds.

-

Mechanism: The reaction proceeds via a nucleophilic attack on the electron-deficient phosphorus atom by a water molecule.[4] This process is often catalyzed by acid or base. The result is the sequential loss of the two methyl groups, yielding methanol and the corresponding phosphonic acids. For a related compound, dimethyl phosphite (DMP), the main degradation process in water is hydrolysis, which produces monomethyl phosphonate (MMP), phosphorous acid, and methanol.[1] The rate of this degradation is highly dependent on pH; for DMP, the half-life is approximately 470 hours at pH 4, but shortens to about 3 hours at pH 7 and less than 0.3 hours at pH 9.[1]

-

Field Insights: While the 2-methoxyphenyl group's electronic and steric influence will modulate the exact rates, the fundamental pH-dependent hydrolytic instability is an intrinsic property of the dimethyl phosphonate moiety. Therefore, exposure to humidity, aqueous solutions, or protic solvents without strict pH control can lead to significant degradation over time. The ultimate degradation product of many phosphonates is inorganic phosphate, which can be a concern in certain applications.[5]

Potential Hydrolytic Degradation Pathway:

Caption: Predicted hydrolytic degradation of Dimethyl (2-methoxyphenyl)phosphonate.

Thermal Stability: Unimolecular Elimination

Organophosphorus esters, including phosphonates, are known to undergo thermal degradation.[6] The stability is generally higher for phosphonates compared to phosphates.[7]

-

Mechanism: The principal thermal degradation route for many phosphonate esters is the elimination of a phosphorus acid.[8] This process occurs at elevated temperatures and is influenced by the nature of the organic groups attached to the phosphorus atom. For phosphonates, this elimination occurs more slowly and at higher temperatures compared to phosphates. While significant decomposition is unlikely at standard ambient temperatures (e.g., 20-25°C), exposure to localized heat sources or elevated temperatures during processing or storage can initiate degradation.

-

Field Insights: The onset of thermal degradation for compounds of this class is typically well above ambient temperatures. However, long-term storage at moderately elevated temperatures (e.g., >40°C) could lead to the slow accumulation of acidic impurities, potentially altering the compound's reactivity or specifications.

Photostability: The Role of the Aromatic Ring

The presence of the 2-methoxyphenyl group introduces a chromophore that can absorb ultraviolet (UV) light. This absorption can lead to photochemical degradation.

-

Field Insights: For solid or neat liquid samples stored in UV-protective containers (e.g., amber glass), photodegradation is a minimal risk. The concern becomes significant when the compound is handled in solution, especially in clear glass vessels under direct sunlight or strong artificial light. For applications requiring high purity, protection from light is a critical and easily implemented precaution.

Analytical Protocols for Stability Assessment

A robust stability-indicating method must be able to separate the intact parent compound from its potential degradation products and quantify each. A combination of chromatographic and spectroscopic techniques provides a self-validating system for monitoring the stability of dimethyl (2-methoxyphenyl)phosphonate.

Primary Assay and Impurity Profiling: HPLC-UV/MS

High-Performance Liquid Chromatography (HPLC) is the cornerstone for stability testing, offering excellent resolution and quantification.

Experimental Protocol: Reversed-Phase HPLC Method

-

Instrumentation: HPLC system with a UV detector and preferably a Mass Spectrometer (MS).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over 15-20 minutes. This ensures elution of the non-polar parent compound while allowing early elution of more polar degradation products like the phosphonic acids.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the methoxyphenyl chromophore (e.g., 270 nm). MS detection provides confirmation of peak identity by mass-to-charge ratio.

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase (or a compatible solvent like acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks over time in the stability study. The parent peak should decrease in area as degradation products increase.

Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information and is invaluable for identifying unknown degradation products.

Experimental Protocol: ¹H and ³¹P NMR Analysis

-

Instrumentation: NMR Spectrometer (300 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Analysis: Acquire a standard proton spectrum. The parent compound will show characteristic signals for the aromatic protons, the methoxy group on the ring, and the two distinct methoxy groups on the phosphorus atom (a doublet due to P-H coupling). Degradation via hydrolysis would lead to the disappearance of the P-O-CH₃ signals and the appearance of a broad acid peak.

-

³¹P NMR Analysis: Acquire a proton-decoupled phosphorus spectrum. The parent phosphonate will exhibit a single sharp peak at a characteristic chemical shift. The formation of phosphonic acid degradation products will result in new peaks at different chemical shifts, providing a clear and quantitative measure of degradation.[11]

Analytical Workflow Diagram:

Caption: A validated workflow for assessing the stability of phosphonates.

Quantitative Data Summary & Recommended Practices

While specific kinetic data for dimethyl (2-methoxyphenyl)phosphonate is not published, a stability profile can be inferred from closely related structures.

Table 1: Predicted Stability Profile and Contributing Factors

| Stability Type | Predicted Stability at 20-25°C | Key Degradation Factor | Primary Degradation Product(s) |

| Hydrolytic | Moderate to Low | Water/Humidity, pH | Methyl (2-methoxyphenyl)phosphonic Acid |

| Thermal | High | Elevated Temperature | Phosphorus Acids (at high temp) |

| Photolytic | High (in darkness) | UV Light Exposure | Various Oxidized/Cleaved Products |

| Oxidative | High | Strong Oxidizing Agents | Orthophosphate, Cleaved Aromatics |

Recommended Storage and Handling Procedures

To ensure the long-term integrity of dimethyl (2-methoxyphenyl)phosphonate, the following procedures are recommended:

-

Storage Container: Use tightly sealed, amber glass or other UV-opaque containers.

-

Atmosphere: For long-term storage or for high-purity reference standards, flushing the container with an inert gas (e.g., nitrogen or argon) is advisable to displace moisture and oxygen.

-

Temperature: Store in a cool, controlled environment (2-8°C is preferable for long-term storage) away from direct heat sources.

-

Handling: When handling, minimize exposure to atmospheric moisture. Use in a well-ventilated area or under a fume hood. Avoid contact with strong acids, bases, and oxidizing agents.

By understanding the inherent chemical liabilities of dimethyl (2-methoxyphenyl)phosphonate and implementing these robust analytical and handling protocols, researchers and drug development professionals can ensure the material's integrity, leading to more reliable and reproducible scientific outcomes.

References

-

Thermal Degradation of Organophosphorus Flame Retardants - MDPI. (2022, November 15). Available from: [Link]

-

Thermal Degradation of Organophosphorus Flame Retardants - PubMed. (2022, November 15). Available from: [Link]

-

Enhancement of catalytic hydrolysis activity for organophosphates by the Metal-Organic Framework MOF- 808-NH2 via post-syntheti. (2023, May 18). Available from: [Link]

-

Thermal Degradation of Organophosphorus Flame Retardants - ResearchGate. (2022, November 11). Available from: [Link]

-

Applications of Microbial Organophosphate-Degrading Enzymes to Detoxification of Organophosphorous Compounds for Medical Countermeasures against Poisoning and Environmental Remediation - MDPI. (2024, July 17). Available from: [Link]

-

Insights into Catalytic Hydrolysis of Organophosphonates at M–OH Sites of Azolate-Based Metal Organic Frameworks | Journal of the American Chemical Society. (2021, June 23). Available from: [Link]

-

Thermal Degradation of Organophosphorus Flame Retardants: Impact of Oxygenation-Level at Phosphorus on Mode of Degradation | Chemical and Materials Sciences - Developments and Innovations Vol. 3. (2024, June 14). Available from: [Link]

-

Enzymes hydrolyzing organophosphates as potential catalytic scavengers against organophosphate poisoning - PubMed. (n.d.). Available from: [Link]

-

Kinetic Study of the Combustion of Organophosphorus Compounds | Request PDF. (2025, August 28). Available from: [Link]

-

Catalytic Hydrolysis of Organophosphorus Nerve Agents by Metal-organic Frameworks: What Happens Next? - Preprints.org. (2022, October 14). Available from: [Link]

-

DIMETHYL PHOSPHONATE CAS N°: 868-85-9. (2002, October 21). Available from: [Link]

-

Comprehensive Review of Synthesis, Optical Properties and Applications of Heteroarylphosphonates and Their Derivatives - PMC. (2024, August 4). Available from: [Link]

-

Direct synthesis of -ketophosphonates and vinylphosphonates from alkenes or alkynes catalyzed by CuNPs/ZnO. (n.d.). Available from: [Link]

-

Aromatic Phosphonates: A Novel Group of Emitters Showing Blue Ultralong Room Temperature Phosphorescence. (2020, April 2). Available from: [Link]

-

Mechanistic investigation of phosphonate photolysis in aqueous solution by simultaneous LC-IRMS and HRMS analysis | Request PDF - ResearchGate. (n.d.). Available from: [Link]

-

diethyl (dichloromethyl)phosphonate - Organic Syntheses Procedure. (n.d.). Available from: [Link]

-

-

ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Available from: [Link]

-

-

Degradation of Phosphonate-Based Scale Inhibitor Additives in the Presence of Oxidizing Biocides: “Collateral Damages” in Industrial Water Systems. (n.d.). Available from: [Link]

-

-

ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting, measu - ATSDR. (n.d.). Available from: [Link]

-

-

Detecting traces of phosphonates - 2020 - Wiley Analytical Science. (2020, December 15). Available from: [Link]

-

Green Analytical Chemistry - IU Indianapolis ScholarWorks. (n.d.). Available from: [Link]

-

Decomposition of dimethyl methylphosphonate vapor on ultrathin-film titania photocatalytic light absorber. (n.d.). Available from: [Link]

-

The microbial degradation of natural and anthropogenic phosphonates - Queen's University Belfast. (2023, September 29). Available from: [Link]

-

Analytical Methods for Pesticides and Herbicides. (n.d.). Available from: [Link]

-

Aromatic Phosphonates: A Novel Group of Emitters Showing Blue Ultralong Room Temperature Phosphorescence - ResearchGate. (2020, April 2). Available from: [Link]

-

Adsorption and photodegradation of dimethyl methylphosphonate vapor at TiO(2) surfaces. (2005, October 27). Available from: [Link]

-

Product Stewardship Summary - Dimethyl methylphosphonate - Ashland. (2018, December 12). Available from: [Link]

- CN102796136A - Synthesis method of dimethylheptyl methylphosphonate - Google Patents. (n.d.).

-

Convergent Deboronative and Decarboxylative Phosphonylation Enabled by the Phosphite Radical Trap “BecaP” | Journal of the American Chemical Society. (2023, August 8). Available from: [Link]

-

Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions - PubMed. (n.d.). Available from: [Link]

Sources

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. d-nb.info [d-nb.info]

- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. chemistry.uoc.gr [chemistry.uoc.gr]

- 6. stm.bookpi.org [stm.bookpi.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Comprehensive Review of Synthesis, Optical Properties and Applications of Heteroarylphosphonates and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

One-pot synthesis of alkenes using Dimethyl (2-methoxyphenyl)phosphonate

Application Note & Protocol Guide

Topic: One-Pot Synthesis of Alkenes Using Dimethyl (2-methoxyphenyl)phosphonate

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[1][2][3] This guide provides a detailed protocol for a one-pot synthesis of alkenes, with a focus on the use of Dimethyl (2-methoxyphenyl)phosphonate. This specific phosphonate ester serves as a versatile reagent for the synthesis of various alkenes, particularly stilbene derivatives, which are of significant interest in medicinal chemistry and materials science.[4][5] We will explore the underlying mechanism, provide a step-by-step experimental protocol, discuss expected outcomes, and offer troubleshooting advice to ensure reliable and efficient synthesis. The primary advantages of the HWE reaction, including the high nucleophilicity of the phosphonate carbanion and the straightforward purification due to the water-soluble phosphate byproduct, are central to the methodology presented.[2][6][7]

Mechanistic Insights: The Horner-Wadsworth-Emmons Reaction Pathway

The Horner-Wadsworth-Emmons reaction facilitates the synthesis of alkenes from stabilized phosphonate carbanions and carbonyl compounds (aldehydes or ketones).[1] The reaction generally favors the formation of (E)-alkenes, a stereoselectivity driven by thermodynamic control in the elimination step.[1][8]

The process unfolds in three key stages:

-

Deprotonation: The reaction is initiated by the deprotonation of the phosphonate ester at the α-carbon using a strong base (e.g., Sodium Hydride, NaH), creating a highly nucleophilic phosphonate carbanion.[1][9]

-

Nucleophilic Addition: The generated carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms a tetrahedral intermediate known as an oxaphosphetane.[1][8]

-

Elimination: The oxaphosphetane intermediate undergoes spontaneous elimination. This step is typically irreversible and results in the formation of the alkene and a water-soluble dialkyl phosphate salt.[6][10] The ease of removal of this salt via aqueous extraction is a significant practical advantage over the Wittig reaction, which produces triphenylphosphine oxide.[2][7]

Caption: The HWE reaction proceeds via deprotonation, nucleophilic attack, and elimination.

Experimental Protocol: One-Pot Alkene Synthesis

This protocol details a general procedure for the one-pot synthesis of an alkene from an aldehyde using Dimethyl (2-methoxyphenyl)phosphonate.

Materials & Equipment

-

Reagents:

-

Dimethyl (2-methoxyphenyl)phosphonate

-

Aldehyde (e.g., 4-nitrobenzaldehyde)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution[11]

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

-

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septa and needles/syringes

-

Inert gas line (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Silica gel for column chromatography

-

Step-by-Step Procedure

--- SAFETY FIRST ---

-

Sodium hydride (NaH) is a flammable solid that reacts violently with water. Handle it in a fume hood under an inert atmosphere and away from any moisture.

-

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

-

Reaction Setup:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (N₂ or Ar).

-

Add sodium hydride (1.2 equivalents) to the flask.

-

Add anhydrous THF via syringe to create a suspension. Cool the flask to 0 °C in an ice bath.

-

-

Carbanion Formation:

-

Dissolve Dimethyl (2-methoxyphenyl)phosphonate (1.1 equivalents) in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere.

-

Slowly add the phosphonate solution to the stirred NaH suspension at 0 °C via syringe.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Vigorous hydrogen gas evolution will be observed initially. The solution should become clear or slightly hazy, indicating the formation of the phosphonate carbanion.

-

-

Olefination Reaction:

-

Dissolve the aldehyde (1.0 equivalent) in anhydrous THF in a separate flask.

-

Slowly add the aldehyde solution to the phosphonate carbanion solution at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-4 hours).

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Add deionized water and ethyl acetate to the flask. Transfer the mixture to a separatory funnel.

-

Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.[11]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure alkene.

-

Caption: A streamlined workflow for the one-pot synthesis of alkenes.

Expected Results & Substrate Scope

The Horner-Wadsworth-Emmons reaction is highly reliable for a wide range of aldehydes, including aromatic, heteroaromatic, and aliphatic substrates. Ketones can also be used, although they are generally less reactive than aldehydes.[7] The use of stabilized phosphonates typically yields the (E)-isomer as the major product with high selectivity.[2][6]

| Aldehyde Substrate | Product Type | Typical Yield | (E):(Z) Ratio |

| Benzaldehyde | Stilbene | 85-95% | >95:5 |

| 4-Nitrobenzaldehyde | Nitrostilbene | 90-98% | >98:2 |

| Cinnamaldehyde | Conjugated Polyene | 80-90% | >90:10 |

| Cyclohexanecarboxaldehyde | Aliphatic Alkene | 75-85% | >95:5 |

| 2-Furaldehyde | Heteroaromatic Alkene | 80-90% | >95:5 |

Note: Yields and stereoselectivity are representative and can vary based on specific reaction conditions and substrate purity.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | 1. Inactive NaH (due to moisture exposure).2. Insufficiently anhydrous solvent (THF).3. Incomplete deprotonation of the phosphonate. | 1. Use fresh, unopened NaH or wash the dispersion with dry hexanes before use.2. Use freshly distilled or commercially available anhydrous THF.3. Extend the stirring time for carbanion formation; ensure temperature control. |

| Low Yield of Alkene | 1. Incomplete reaction.2. Product loss during work-up or purification.3. Aldehyde is sterically hindered or electronically deactivated. | 1. Monitor reaction closely by TLC to confirm completion.2. Ensure efficient extraction and careful handling during chromatography.3. Increase reaction temperature or use a stronger base (e.g., KOtBu). |

| Poor (E)/(Z) Selectivity | 1. Reaction temperature is too low.2. Choice of base/solvent system.3. Use of a non-stabilized phosphonate. | 1. Running the reaction at room temperature or slightly elevated temperatures can improve (E)-selectivity.[1]2. Lithium salts can sometimes decrease (E)-selectivity; sodium or potassium bases are preferred.[1]3. This protocol is optimized for stabilized phosphonates. |

| Formation of β-hydroxyphosphonate | The electron-withdrawing group on the phosphonate is not sufficient to promote elimination. | This is uncommon with typical HWE reagents but can occur. The isolated β-hydroxyphosphonate can sometimes be converted to the alkene in a separate step.[1] |

References

-

Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]

-

Synthesis of sterically hindered stilbenes of biological importance - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

-

Horner-Wadsworth-Emmons Reaction - YouTube. Available at: [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available at: [Link]

-

Synthetic approaches toward stilbenes and their related structures - PMC. Available at: [Link]

-

preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate - Organic Syntheses Procedure. Available at: [Link]

-

Horner-Wadsworth-Emmons reaction | PPTX - Slideshare. Available at: [Link]

-

Horner-Wadsworth-Emmons Reaction - YouTube. Available at: [Link]

-

3 Syntheses - 3.1 Synthesis of Stilbene Derivatives - Refubium. Available at: [Link]

-

Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties - ChemRxiv. Available at: [Link]

-

Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

-

Facile one-pot synthesis of functionalized organophosphonate esters via ketone insertion into bulky arylphosphites. Available at: [Link]

-

P(O)Me2-Alkenes: From Synthesis to Applications | Request PDF - ResearchGate. Available at: [Link]

-

Direct synthesis of -ketophosphonates and vinylphosphonates from alkenes or alkynes catalyzed by CuNPs/ZnO. Available at: [Link]

-

Synthesis of an Alkene via the Wittig Reaction. Available at: [Link]

-

Olefins from carbonyls - DiVA. Available at: [Link]

-

The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]

-

Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC. Available at: [Link]

-

Metal Pyrazolyl‐Diphosphonate Pillared Materials as Heterogeneous Catalysts in the Mukaiyama‐Type Aerobic Olefin Epoxidation - Digital CSIC. Available at: [Link]

-

Formation of phosphoranes from methyl maleanilates and related substrates with triphenylphosphine and their Wittig olefinations with aromatic aldehydes - Indian Academy of Sciences. Available at: [Link]

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. diva-portal.org [diva-portal.org]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]

- 10. youtube.com [youtube.com]

- 11. people.chem.umass.edu [people.chem.umass.edu]

Application Notes & Protocols: The Strategic Use of Dimethyl (2-methoxyphenyl)phosphonate in Medicinal Chemistry

Introduction: The Value Proposition of Phosphonates in Drug Design

Phosphorus-containing functional groups are fundamental to biology, most notably in the form of phosphates that constitute the backbone of DNA and RNA and serve as key mediators of cellular signaling through phosphorylation. In medicinal chemistry, the phosphonate group, characterized by a stable phosphorus-carbon (P-C) bond, has emerged as a powerful tool.[1][2][3][4] Unlike the labile phosphoester (P-O-C) bond of phosphates, the P-C bond is resistant to chemical and enzymatic hydrolysis.[2] This inherent stability makes phosphonates excellent non-hydrolyzable isosteres, or mimics, of phosphate groups.[1][2][3] This strategy has been successfully employed to design competitive inhibitors for enzymes that process phosphate-containing substrates, such as phosphatases, kinases, and viral polymerases.[2][5]

However, the dianionic nature of phosphonic acids at physiological pH presents a significant challenge for drug development, primarily due to poor cell membrane permeability and low oral bioavailability.[6][7][8] This has led to the extensive development of prodrug strategies, where the charged phosphonate is temporarily masked with groups like pivaloyloxymethyl (POM) esters to facilitate cell entry before being cleaved intracellularly to release the active drug.[1][6]

This guide focuses on a specific and highly versatile reagent, Dimethyl (2-methoxyphenyl)phosphonate . The strategic placement of the ortho-methoxy group on the aryl ring introduces unique electronic and steric properties that can be exploited by medicinal chemists for a range of applications, from modulating reactivity in cross-coupling reactions to creating unique metal-chelating scaffolds.

Unique Characteristics of the 2-Methoxyphenyl Moiety

The 2-methoxyphenyl substituent offers more than just another aromatic group. Its defining feature is the ortho-methoxy (-OCH₃) group, which exerts a significant electronic and steric influence.

-

Electronic Effects : The methoxy group is a powerful electron-donating group through resonance, increasing the electron density of the aromatic ring. This can influence the reactivity of the aryl group in subsequent chemical transformations.

-

Chelating Potential : The oxygen atom of the methoxy group, along with the phosphoryl oxygen, can act as a bidentate ligand, enabling the formation of stable complexes with metal ions. This property is particularly valuable in the design of metal-chelating drugs or in directing metal-catalyzed reactions.[5][9]

-

Steric Hindrance : The presence of the substituent at the ortho position provides steric bulk that can direct the regioselectivity of further reactions on the aromatic ring and influence the conformational preferences of the final molecule.[10]

These features make Dimethyl (2-methoxyphenyl)phosphonate a sophisticated building block for creating highly functionalized and sterically defined drug candidates.

Core Synthetic Applications & Protocols

Dimethyl (2-methoxyphenyl)phosphonate is a versatile precursor for introducing the 2-methoxyphenylphosphonate moiety into a target molecule. Two of the most powerful methods are the Horner-Wadsworth-Emmons (HWE) reaction and the Hirao cross-coupling reaction.

Application I: Synthesis of Stilbene and Stilbene-like Scaffolds via the Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds, offering significant advantages over the classical Wittig reaction, including higher nucleophilicity of the carbanion and the easy removal of the water-soluble phosphate byproduct.[11][12] The reaction is renowned for producing predominantly (E)-alkenes.[12][13][14]

By first converting Dimethyl (2-methoxyphenyl)phosphonate into a benzylic phosphonate, it becomes a potent HWE reagent for reacting with aldehydes and ketones.

Workflow: Preparation of an HWE Reagent and Subsequent Olefination

Caption: Workflow for HWE reagent synthesis and olefination.

Protocol 1: Synthesis of Diethyl (2-methoxybenzyl)phosphonate and HWE Olefination

This protocol details the synthesis of a benzylic phosphonate and its subsequent use in an HWE reaction with an aromatic aldehyde.

Part A: Synthesis of the HWE Reagent (Michaelis-Arbuzov Reaction)

-

Reaction Setup : To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add triethyl phosphite (1.2 equivalents).

-

Reagent Addition : Add 2-methoxybenzyl bromide (1.0 equivalent) dropwise to the stirred phosphite at room temperature.

-

Reaction : Heat the mixture to 120-140 °C. The reaction is typically exothermic. Monitor the reaction progress by TLC or ¹H NMR by observing the disappearance of the starting materials. The reaction is usually complete within 2-4 hours.

-

Workup & Purification : Cool the reaction mixture to room temperature. The byproduct, ethyl bromide, will have distilled off. The crude product can often be purified by vacuum distillation to yield pure diethyl (2-methoxybenzyl)phosphonate.

Causality Note: The Michaelis-Arbuzov reaction is an effective method for forming C-P bonds.[12][15] Using the benzyl halide directly with the phosphite is a reliable and high-yielding approach. Heating is necessary to drive the dealkylation of the intermediate phosphonium salt.

Part B: HWE Olefination

-

Anion Formation : In a separate oven-dried flask under nitrogen, prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Phosphonate Addition : Add a solution of diethyl (2-methoxybenzyl)phosphonate (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen gas evolution ceases. This indicates the complete formation of the phosphonate carbanion.

-

Aldehyde Addition : Cool the reaction mixture back to 0 °C and add a solution of the desired aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 equivalent) in anhydrous THF dropwise.

-

Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Quenching & Workup : Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired (E)-alkene.[13]

Self-Validation Note: The successful formation of the phosphonate carbanion is critical and is visually confirmed by the cessation of H₂ bubbling. The reaction progress can be monitored by TLC, observing the consumption of the aldehyde and the appearance of a new, less polar spot corresponding to the alkene product. The water-soluble phosphate byproduct is easily removed during the aqueous workup.[12]

Application II: Direct Aryl-Phosphorus Bond Formation via Hirao Cross-Coupling

The Hirao reaction is a palladium-catalyzed cross-coupling of an aryl halide with a dialkyl phosphite (like Dimethyl phosphonate itself, which exists in tautomeric equilibrium with phosphorous acid dimethyl ester) to form an aryl phosphonate.[16][17] This provides a direct method to synthesize Dimethyl (Aryl)phosphonates. While our focus is on using Dimethyl (2-methoxyphenyl)phosphonate as a starting material, understanding its synthesis via this route is crucial for analogue design. More importantly, the ortho-methoxy group can influence the efficiency and outcome of such P-C coupling reactions.[18][19]

Protocol 2: General Conditions for Hirao Cross-Coupling

This protocol describes a modern set of conditions for the Hirao reaction, which often provides better yields and substrate scope than the original report.[18]

-

Reaction Setup : In a Schlenk tube, combine the aryl halide (e.g., 2-chloro-5-nitropyridine, 1.0 equivalent), Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), and a suitable phosphine ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene, 1-5 mol%).

-

Reagent Addition : Add the solvent (e.g., DMF or acetonitrile), Dimethyl phosphite (1.2-1.5 equivalents), and a base such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).

-

Reaction : Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by LC-MS or GC-MS.

-

Workup & Purification : After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Causality Note: The palladium catalyst facilitates the oxidative addition into the aryl-halide bond, followed by transmetalation with the phosphite and reductive elimination to form the C-P bond.[20] The choice of ligand (e.g., dppf) is critical for stabilizing the palladium catalyst and promoting the catalytic cycle.[18]

Application in Medicinal Chemistry: Designing Enzyme Inhibitors

A primary application of phosphonates in drug design is to act as stable mimics of phosphate esters, thereby inhibiting enzymes that recognize phosphorylated substrates.[2][3][5] Protein Tyrosine Phosphatases (PTPs) are a key class of enzymes that remove phosphate groups from tyrosine residues, acting as crucial regulators in cell signaling pathways. Their dysregulation is implicated in diseases like cancer, diabetes, and autoimmune disorders.

A phosphonate-containing molecule designed to mimic phosphotyrosine can bind to the active site of a PTP but cannot be hydrolyzed, acting as a competitive inhibitor and blocking the enzyme's function.

Conceptual Pathway: PTP Inhibition by a Phosphonate Mimic

Caption: Phosphonate mimics inhibit PTPs by stable binding.

The 2-methoxyphenylphosphonate moiety can serve as the core of such an inhibitor. The aryl ring can be further functionalized to enhance binding affinity and selectivity for a specific PTP. The ortho-methoxy group can play a role in orienting the molecule within the active site through specific hydrogen bonding or steric interactions.

| Parameter | Phosphate Ester (Substrate) | Phosphonate Analogue (Inhibitor) | Reference |

| P-Central Linkage | P-O-C (Ester) | P-C (Phosphonate) | [2] |

| Hydrolytic Stability | Low (Labile) | High (Resistant to phosphatases) | [2][3] |

| Charge at pH 7.4 | Dianionic (-2) | Dianionic (-2) | [6][8] |

| Binding Mode | Transient binding, leads to catalysis | Stable, competitive binding | [1][2] |

| Pharmacokinetic Profile | Rapidly metabolized | Improved metabolic stability | [6] |

Table 1: Comparison of Phosphate Esters and their Phosphonate Isosteres.

Safety and Handling

Dimethyl (2-methoxyphenyl)phosphonate, like other organophosphorus reagents, should be handled with care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE) : Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.

-

Hazards : May cause skin, eye, and respiratory tract irritation. When heated to decomposition, it may emit toxic fumes of phosphorus oxides.[21]

-

Storage : Store in a cool, dry, dark place in a tightly sealed container, away from strong oxidizing agents and bases.[22]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

-

Rettig, L., et al. (2019). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry. Available at: [Link]

-

Krečmerová, M., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Pharmaceuticals. Available at: [Link]

-

Rettig, L., et al. (2019). Phosphonate Prodrugs: An Overview and Recent Advances. Future Medicinal Chemistry. Available at: [Link]

-

Gaudin, C., et al. (2005). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. ResearchGate. Available at: [Link]

-

Grembecka, J., & Kafarski, P. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry. Available at: [Link]

-

Giffin, M. J., et al. (2010). Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. Tetrahedron Letters. Available at: [Link]

-

Mehellou, Y. (2011). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. Cardiff University ORCA. Available at: [Link]

-

Grembecka, J., & Kafarski, P. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry. Available at: [Link]

-

Hirao, T., et al. (1981). A Novel Synthesis of Dialkyl Arenephosphonates. Synthesis. Available at: [Link]

-

Wikipedia. (n.d.). Phosphonate. Wikipedia. Available at: [Link]

-

Keglevich, G., et al. (2022). Pd-Catalyzed Hirao P–C Coupling Reactions with Dihalogenobenzenes without the Usual P-Ligands under MW Conditions. Molecules. Available at: [Link]

-

Keglevich, G. (2019). New Developments on the Hirao Reactions, Especially from “Green” Point of View. Current Organic Synthesis. Available at: [Link]

-

Bálint, E., et al. (2021). Microwave Assisted Synthesis of Aryl Phosphonates and Tertiary Phosphine oxides by the Hirao Reaction. Sciforum. Available at: [Link]

-

Organic Syntheses. (n.d.). Preparation of a Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Organic Syntheses. Available at: [Link]

-

Piou, T., et al. (2020). Aryl Phosphonate-Directed Ortho C–H Borylation: Rapid Entry into Highly-Substituted Phosphoarenes. Journal of the American Chemical Society. Available at: [Link]

-

YSI. (2015). Safety Data Sheet. YSI. Available at: [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

-

Wikipedia. (n.d.). Dimethyl methylphosphonate. Wikipedia. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link]

-

Chempedia. (2024). Exploring the Role of Phosphonic Acid Chelating Agents in Modern Chemical Applications and Research. Chempedia. Available at: [Link]

Sources

- 1. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Editorial: Phosphonate chemistry in drug design and development, Volume II [frontiersin.org]

- 4. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphonate - Wikipedia [en.wikipedia.org]

- 6. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. Exploring the Role of Phosphonic Acid Chelating Agents in Modern Chemical Applications and Research [thinkdochemicals.com]

- 10. Aryl Phosphonate-Directed Ortho C–H Borylation: Rapid Entry into Highly-Substituted Phosphoarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 14. Wittig-Horner Reaction [organic-chemistry.org]

- 15. Dimethyl methylphosphonate [medbox.iiab.me]

- 16. thieme-connect.com [thieme-connect.com]

- 17. mdpi.com [mdpi.com]

- 18. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New Developments on the Hirao Reactions, Especially from “G...: Ingenta Connect [ingentaconnect.com]

- 20. sciforum.net [sciforum.net]

- 21. DIMETHYL METHYLPHOSPHONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 22. ysi.com [ysi.com]

Application Note: Stereoselective Synthesis of Resveratrol Derivatives via Horner-Wadsworth-Emmons Olefination

Executive Summary & Scientific Rationale

Resveratrol (3,5,4'-trihydroxystilbene) and its derivatives (e.g., pterostilbene, piceatannol) are critical targets in drug discovery due to their potent antioxidant, anti-inflammatory, and chemopreventive properties. However, the biological activity of these stilbenoids is strictly governed by their stereochemistry; the trans (

While the classic Wittig reaction is a staple for olefination, it often yields mixtures of

Mechanistic Insight: The HWE Advantage

The superiority of the HWE reaction lies in the stability and reversibility of its intermediates. Unlike the Wittig betaine, the HWE intermediate (a

Mechanistic Pathway (Diagram)[1][2]

The following diagram illustrates the base-mediated deprotonation of the phosphonate, nucleophilic attack on the aldehyde, and the stereoselective elimination step.

Caption: Figure 1.[1][2][3] Mechanism of the Horner-Wadsworth-Emmons reaction favoring thermodynamic trans-alkene formation.

Experimental Workflow: Total Synthesis Protocol

The synthesis is divided into three critical phases:

-

Precursor Synthesis: Michaelis-Arbuzov generation of the phosphonate.[4][5][6][7]

-

Olefination: The HWE coupling.

-

Deprotection: Lewis acid-mediated cleavage of methyl ethers.

Synthesis Pathway (Diagram)[2][3][5][8][9]

Caption: Figure 2. Step-by-step synthetic workflow from benzyl bromide precursors to final resveratrol.

Detailed Protocols

Protocol A: Michaelis-Arbuzov Synthesis of Aryl Phosphonates

Objective: To synthesize diethyl (3,5-dimethoxybenzyl)phosphonate. Why this matters: Commercial phosphonates can be expensive. Synthesizing them from benzyl halides is cost-effective and highly reliable.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

-

Reagents: Add 3,5-dimethoxybenzyl bromide (10.0 mmol) and triethyl phosphite (12.0 mmol, 1.2 eq). Note: Excess phosphite ensures complete consumption of the bromide.

-

Reaction: Heat the neat mixture to 120–130°C.

-

Observation: Evolution of ethyl bromide gas (bp 38°C) indicates reaction progress.

-

Duration: Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 1:1).

-

-

Purification:

-

Remove excess triethyl phosphite via vacuum distillation or rotary evaporation at high temperature (80°C under reduced pressure).

-

The residue is typically a pure, viscous oil that crystallizes upon standing. Yield is generally >90%.

-

Protocol B: The HWE Coupling (Stereoselective Step)

Objective: Coupling the phosphonate with 4-methoxybenzaldehyde.

Critical Control Point: The choice of base and solvent influences the

-

Preparation: Flame-dry a two-neck flask and cool under Argon flow. Add dry THF (20 mL).

-

Base Activation: Add NaH (60% dispersion in mineral oil, 12.0 mmol, 1.2 eq). Wash with dry hexane if mineral oil removal is desired, though not strictly necessary.

-

Phosphonate Addition: Dissolve diethyl (3,5-dimethoxybenzyl)phosphonate (10.0 mmol) in dry THF (10 mL). Add dropwise to the NaH suspension at 0°C.

-

Visual Cue: Evolution of H₂ gas and formation of a yellow/orange carbanion solution. Stir for 30 mins at 0°C.

-

-

Aldehyde Addition: Dissolve 4-methoxybenzaldehyde (10.0 mmol) in dry THF (10 mL). Add dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Workup:

-

Quench with saturated NH₄Cl solution.

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Hexane to isolate the pure

-isomer.-

Target Yield: 80–90%.

-

Protocol C: Demethylation using Boron Tribromide (BBr₃)

Objective: Global deprotection to yield Resveratrol. Safety Warning: BBr₃ is pyrophoric and reacts violently with water.

-

Setup: Dry 3-neck flask, Argon atmosphere, -78°C cooling bath (Dry ice/Acetone).

-

Dissolution: Dissolve (E)-3,4',5-trimethoxystilbene (5.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

-

Addition: Add BBr₃ (1.0 M in DCM, 20.0 mmol, 4 eq) dropwise over 20 minutes.

-

Note: 1 eq per methoxy group + 1 eq excess is standard.

-

-

Progression: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C or RT overnight.

-

Quenching (Critical): Cool back to 0°C. Add ice-cold water very slowly dropwise. Violent fuming will occur.

-

Extraction: Extract with Ethyl Acetate (resveratrol is poorly soluble in DCM).

-

Purification: Flash chromatography (DCM/MeOH 95:5) or recrystallization from water/ethanol.

Data Summary & Optimization Guide

Comparison of Olefination Methods for Stilbenes

| Feature | Wittig Reaction | HWE Reaction (Recommended) |

| Reagent | Phosphonium Salt | Phosphonate Ester |

| Intermediate | Betaine | |

| Stereoselectivity | Variable (often mix of | High |

| Byproduct | Triphenylphosphine Oxide (Difficult removal) | Phosphate Salt (Water soluble) |

| Atom Economy | Lower | Higher |

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Arbuzov) | Incomplete removal of Ethyl Bromide | Ensure efficient reflux; ethyl bromide acts as an inhibitor if trapped. |

| Low | Reaction temperature too low during elimination | Allow HWE reaction to warm to RT or reflux to ensure thermodynamic equilibration. |

| Incomplete Demethylation | Old BBr₃ reagent or moisture | Use fresh BBr₃; ensure strictly anhydrous conditions. |

| Product Polymerization | Oxidation of free phenols | Perform all workups under inert atmosphere; add trace ascorbic acid during workup. |

References

-

Wadsworth, W. S.; Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society. Link

-

Orsini, F. et al. (1989). Stereoselective synthesis of (E)-resveratrol and related stilbenes. Tetrahedron. Link

-

Szaefer, H. et al. (2014).[8] Synthesis and biological activities of novel resveratrol derivatives. Molecules. Link

-

McOmie, J. F. W. et al. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron. Link

-

Bhattacharya, A. et al. (2011). Michaelis–Arbuzov Reaction: A Facile Preparation of Arylmethyl Phosphonates.[5] Organic Letters. Link

Sources

- 1. diposit.ub.edu [diposit.ub.edu]

- 2. researchgate.net [researchgate.net]

- 3. Total Synthesis of the Resveratrol Oligomers (±)‐Ampelopsin B and (±)‐ϵ‐Viniferin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 5. Arbuzov Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Resveratrol Derivatives and Their Biological Activities: A Review [scirp.org]

Application Notes and Protocols for the Catalytic Applications of Dimethyl (2-methoxyphenyl)phosphonate Intermediates

Introduction: The Strategic Importance of the 2-Methoxyphenyl Phosphonate Scaffold in Modern Catalysis

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a pillar for the construction of complex molecular architectures, particularly in pharmaceutical and materials science.[1] The transformative power of these reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, is not derived from the palladium source alone; it is critically dependent on the design of the ancillary ligand that coordinates to the metal center.[2] Among the most successful and versatile classes of ligands are the dialkylbiaryl monophosphines, often referred to as "Buchwald ligands."[3]

This technical guide focuses on the pivotal role of intermediates derived from dimethyl (2-methoxyphenyl)phosphonate in the synthesis of these high-performance ligands. The 2-methoxyphenyl group is not a passive component; it is a strategic element that imparts crucial electronic and coordinating properties to the final ligand, enhancing catalyst stability and reactivity.[4] Through a process typically initiated by ortho-lithiation, a reaction directed by the methoxy group, the (2-methoxyphenyl)phosphine scaffold serves as a gateway to a diverse family of powerful catalytic tools.[5][6]

Herein, we elucidate the pathway from this phosphonate intermediate to a state-of-the-art catalyst system. We will provide a detailed examination of the synthesis of a representative ligand, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), and its application in two cornerstone cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the mechanistic rationale and field-proven insights required for successful implementation.

Part 1: Synthesis of the Keystone Ligand: From Phosphonate to SPhos

The journey from the simple starting material, dimethyl (2-methoxyphenyl)phosphonate, to a highly effective biaryl phosphine ligand like SPhos involves a series of strategic transformations. The phosphonate group serves as a stable and versatile precursor to the catalytically active phosphine moiety. The ortho-methoxy group is instrumental in the initial steps of building the biaryl backbone.

Causality in the Synthetic Design:

The conversion of the phosphonate to a phosphine oxide is a critical first step. The P=O bond is robust, allowing the phosphine oxide intermediate to be carried through subsequent C-C bond-forming reactions without interfering. The ortho-methoxy group on one of the phenyl rings and the two methoxy groups on the other are key design features. The methoxy groups are electron-donating, which increases the electron density on the palladium center in the final catalyst complex, facilitating the crucial oxidative addition step of the catalytic cycle.[1] Furthermore, the oxygen atom of the methoxy group can offer a stabilizing interaction with the palladium center, enhancing the longevity and efficiency of the catalyst.[4] The final reduction of the phosphine oxide to the phosphine unmasks the catalytically active species.

Synthetic Workflow Diagram:

Caption: Synthetic pathway from phosphonate to the SPhos ligand.

Protocol 1: Synthesis of SPhos Ligand

This protocol outlines the key steps to synthesize SPhos from a (2-methoxyphenyl)phosphine oxide intermediate, which can be prepared from dimethyl (2-methoxyphenyl)phosphonate via standard methods.

Materials:

-

(2-Methoxyphenyl)dicyclohexylphosphine oxide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

2-Bromo-1,3-dimethoxybenzene

-

Trichlorosilane (HSiCl₃)

-

Triethylamine (NEt₃)

-

Toluene

-

Standard glassware for air-sensitive reactions (Schlenk line, argon atmosphere)

Procedure:

-

Ortho-Lithiation and Coupling:

-

To an oven-dried Schlenk flask under an argon atmosphere, add (2-methoxyphenyl)dicyclohexylphosphine oxide (1.0 equiv.) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equiv.) dropwise. The methoxy group directs the lithiation to the ortho position.[6] Stir the mixture at this temperature for 1 hour.

-

In a separate flask, dissolve 2-bromo-1,3-dimethoxybenzene (1.2 equiv.) in anhydrous THF.

-

Transfer the solution of the aryl bromide to the lithiated phosphine oxide solution via cannula at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction carefully with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude SPhos oxide.

-

-

Reduction to SPhos:

-

Place the crude SPhos oxide in a Schlenk flask under argon and dissolve it in anhydrous toluene.

-

Add triethylamine (5.0 equiv.).

-

Slowly add trichlorosilane (4.0 equiv.) dropwise at 0 °C. Caution: This reaction is highly exothermic and releases HCl gas.

-

After the addition is complete, heat the mixture to 110 °C and stir for 4-6 hours.

-

Cool the reaction to room temperature and carefully quench by slowly adding water.

-

Basify the mixture with aqueous sodium hydroxide and extract with toluene.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting solid is SPhos, which can be further purified by crystallization.

-

Part 2: Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds. The Pd/SPhos system is exceptionally effective, particularly for coupling challenging substrates like sterically hindered aryl chlorides and heteroaryl compounds.[4]

Application Note: The SPhos Advantage

The efficacy of SPhos in the Suzuki-Miyaura coupling stems from its unique structural features:

-

Steric Bulk: The large dicyclohexylphosphino group creates a sterically crowded environment around the palladium atom. This bulkiness promotes the final reductive elimination step, which is often rate-limiting, thereby accelerating catalyst turnover.[2]

-

Electron-Richness: The phosphine is a strong sigma-donor, increasing electron density at the palladium center. This facilitates the initial, and often challenging, oxidative addition of the aryl halide (especially aryl chlorides) to the Pd(0) catalyst.[1]

-

Biaryl Backbone: The 2',6'-dimethoxy groups on the second phenyl ring provide electronic benefits and can stabilize the active catalytic species through a weak Pd-Oxygen interaction, preventing catalyst decomposition and allowing for lower catalyst loadings.[4]

Catalytic Cycle of Suzuki-Miyaura Coupling with Pd/SPhos

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos ligand

-

Potassium phosphate tribasic (K₃PO₄)

-

Aryl chloride (1.0 equiv.)

-

Arylboronic acid (1.5 equiv.)

-

Toluene/Water (e.g., 10:1 v/v)

-

Reaction vessel (e.g., screw-cap vial)

Procedure:

-

To a reaction vial charged with a magnetic stir bar, add Pd(OAc)₂ (1-2 mol%), SPhos (2-4 mol%), and K₃PO₄ (2.0 equiv.).

-

Seal the vial with a septum, and purge with argon for 5-10 minutes.

-

Add the aryl chloride (1.0 equiv.) and the arylboronic acid (1.5 equiv.).

-

Add the solvent mixture (e.g., toluene/water 10:1) via syringe. The total concentration is typically 0.1-0.5 M.

-

Place the sealed vial in a preheated oil bath or heating block at 80-110 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by flash column chromatography.

Representative Performance Data

| Aryl Halide | Arylboronic Acid | Catalyst Loading (mol% Pd) | Temp (°C) | Yield (%) | Reference |

| 4-Chloroanisole | Phenylboronic acid | 1 | 100 | 98 | [4] |

| 2-Chlorotoluene | 4-Tolylboronic acid | 1 | 100 | 95 | [4] |

| 1-Chloro-4-(trifluoromethyl)benzene | 3,5-Dimethylphenylboronic acid | 2 | 80 | 99 | [4] |

| 2-Chloropyridine | 4-Methoxyphenylboronic acid | 2 | 100 | 94 | [4] |

Part 3: Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forging C-N bonds, a transformation of immense importance in medicinal chemistry.[7] The Pd/SPhos system enables the coupling of a wide range of amines with aryl halides and pseudohalides under mild conditions.[3]

Application Note: Enabling C-N Bond Formation

The success of SPhos in this reaction is again due to its tailored steric and electronic profile. The bulky ligand facilitates the reductive elimination of the aryl amine product from the palladium(II) intermediate, which is a critical step in the catalytic cycle.[2][8] The electron-rich nature of the ligand promotes the initial oxidative addition of the aryl halide. This combination allows for the coupling of even weakly nucleophilic amines and unreactive aryl chlorides.[9]

Catalytic Cycle of Buchwald-Hartwig Amination with Pd/SPhos

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide

Materials:

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

SPhos ligand

-

Sodium tert-butoxide (NaOtBu)

-

Aryl bromide (1.0 equiv.)

-

Amine (1.2 equiv.)

-

Toluene (anhydrous)

-

Reaction vessel (e.g., Schlenk tube)

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol% Pd), SPhos (2-4 mol%), and NaOtBu (1.4 equiv.).

-

Seal the tube and purge with argon.

-

Add anhydrous toluene, followed by the aryl bromide (1.0 equiv.) and the amine (1.2 equiv.).

-

Place the sealed tube in a preheated oil bath at 80-110 °C and stir for 4-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a short plug of silica gel, eluting with additional solvent.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography or crystallization.

Representative Performance Data

| Aryl Halide | Amine | Catalyst Loading (mol% Pd) | Base | Yield (%) | Reference |

| 4-Bromotoluene | Morpholine | 1 | NaOtBu | 97 | [3] |

| 1-Bromo-4-tert-butylbenzene | Aniline | 1.5 | NaOtBu | 98 | [3] |

| 4-Chlorobenzonitrile | N-Methylaniline | 2 | K₃PO₄ | 95 | [9] |

| 2-Bromopyridine | Piperidine | 2 | NaOtBu | 92 | [9] |

Conclusion

Intermediates derived from dimethyl (2-methoxyphenyl)phosphonate are foundational building blocks for a superior class of catalysts. The strategic placement of the ortho-methoxy group provides a synthetic handle for constructing complex biaryl phosphine ligands and imparts beneficial electronic properties that enhance catalytic activity and stability. As demonstrated with the SPhos ligand, these intermediates enable access to powerful tools that drive key bond-forming reactions in modern organic synthesis, empowering researchers in drug discovery and materials science to build complex molecules with greater efficiency and precision.

References

-

Dialkylbiaryl phosphine ligands. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

-

The Synergy of Ligands and Palladium: Understanding SPhos Pd G3's Catalytic Power. (2025). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Phipps, R. J., et al. (2023). Application of sSPhos as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation. Organic Letters. [Link]

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

-

An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (n.d.). Green Chemistry (RSC Publishing). [Link]

-

Arrechea, P. L. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). [Link]

-

PdCl2(SPhos)2 reduction promoted by the cross-coupling reactants. (n.d.). ResearchGate. [Link]

-

HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). University of South Florida. [Link]

-

Efficient Protocol for the Phosphine-Free Suzuki—Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature. (n.d.). ResearchGate. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. [Link]

-

New Ligand Structures for Homogeneous Transition- Metal Catalysis: Synthesis and Applications of New Dimenthylphosphine Donors. (2021). mediaTUM. [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. [Link]

-

Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. (n.d.). -ORCA - Cardiff University. [Link]

-

Selective ortho lithiation of (2,5-dimethoxyphenyl)diphenylphosphine oxide and trapping of the resulting aryllithium with electrophiles. (n.d.). Scite.ai. [Link]

-

New Ortho-Directing Group for Lithiation: Use of a Methoxy-Imino Auxiliary for the Synthesis of Chiral Ortho-Substituted Acetyl- And Propionylferrocenes. (n.d.). Amanote Research. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. [Link]

-

Directed (ortho) Metallation. (n.d.). University of Wisconsin-Madison. [Link]

-

ortho metalation. (n.d.). Andrew G Myers Research Group. [Link]

-

Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. (2025). ResearchGate. [Link]

-

Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). (2024). Organic Syntheses. [Link]

-

Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). PMC. [Link]

-

Palladium-catalysed synthesis of biaryl phosphines. (n.d.). IT Services - University of Liverpool. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (PDF) New Ortho-Directing Group for Lithiation: Use of a [research.amanote.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. hammer.purdue.edu [hammer.purdue.edu]

Application Note & Protocols: Scalable Synthesis of Dimethyl (2-methoxyphenyl)phosphonate

Abstract

Dimethyl (2-methoxyphenyl)phosphonate is a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and advanced materials. The demand for efficient and scalable production methods is therefore of critical importance to researchers in both academic and industrial settings. This document provides a detailed guide to the primary synthetic routes for this compound, focusing on scalability, process safety, and optimization. We present a comparative analysis of the classical Michaelis-Arbuzov reaction and modern palladium-catalyzed cross-coupling methods. Detailed, step-by-step protocols are provided for each, accompanied by technical insights into the causality of experimental choices, process validation, and safety considerations essential for scaling up production from the bench to pilot plant scale.

Introduction: Significance and Synthetic Challenges

Organophosphorus compounds, particularly arylphosphonates, are integral to modern chemistry.[1] Dimethyl (2-methoxyphenyl)phosphonate serves as a versatile precursor, notably in Horner-Wadsworth-Emmons reactions and as a building block for specialized ligands in catalysis. The primary challenge in its synthesis lies in the formation of the Carbon-Phosphorus (C–P) bond, a reaction that has been the subject of extensive research for over a century.[2][3]

The selection of a synthetic route for industrial-scale production must balance several factors:

-

Yield and Purity: Maximizing product output while minimizing complex purification steps.

-

Cost and Availability of Reagents: Utilizing readily available and cost-effective starting materials.

-

Reaction Conditions: Favoring milder temperatures and pressures to reduce energy consumption and equipment cost.

-

Safety and Environmental Impact: Minimizing the use of hazardous reagents and the generation of toxic waste.[4]

This guide will explore the two most prominent strategies for synthesizing Dimethyl (2-methoxyphenyl)phosphonate, providing the necessary data and protocols for researchers to make informed decisions based on their specific laboratory or production capabilities.

Core Synthetic Strategies for C-P Bond Formation

The formation of the aryl C-P bond is the crucial step in synthesizing the target molecule. The two leading methodologies are the thermally-driven Michaelis-Arbuzov reaction and the more contemporary, milder palladium-catalyzed cross-coupling reactions.

The Michaelis-Arbuzov Reaction

First discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, this reaction remains a cornerstone of organophosphorus chemistry.[3][5] It involves the reaction of a trialkyl phosphite, in this case, trimethyl phosphite, with an alkyl or aryl halide.